molecular formula C9H13N3 B1489888 4-(Pyridin-3-yl)pyrrolidin-3-amine CAS No. 1782548-96-2

4-(Pyridin-3-yl)pyrrolidin-3-amine

Cat. No.: B1489888
CAS No.: 1782548-96-2
M. Wt: 163.22 g/mol
InChI Key: WUHKWSLZHWYKDA-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)pyrrolidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidin-3-amine scaffold linked to a pyridin-3-yl group, a structural motif present in compounds with a broad range of pharmacological activities. Compounds containing similar pyrrolidine and pyridine rings have been identified as key scaffolds in developing therapeutic agents, particularly in oncology and the treatment of metabolic diseases . Research Applications and Potential: The core structure of this compound suggests potential for several research applications. Analogs featuring the pyridin-3-ylamine group have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a well-validated target in cancer research . For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have demonstrated remarkable effectiveness as CDK2 inhibitors, forming strong interactions with the kinase's active site and stabilizing its structure . Furthermore, the pyrrolidine ring is a common pharmacophore in drugs, and its fusion with pyridine (forming a pyrrolopyridine) is found in compounds with documented antidiabetic, analgesic, sedative, and antimicrobial properties . The specific substitution pattern of 4-(Pyridin-3-yl)pyrrolidin-3-amine makes it a valuable intermediate or lead compound for researchers working in these fields. Handling and Usage: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. Safety data should be consulted prior to use.

Properties

CAS No.

1782548-96-2

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-pyridin-3-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H13N3/c10-9-6-12-5-8(9)7-2-1-3-11-4-7/h1-4,8-9,12H,5-6,10H2

InChI Key

WUHKWSLZHWYKDA-UHFFFAOYSA-N

SMILES

C1C(C(CN1)N)C2=CN=CC=C2

Canonical SMILES

C1C(C(CN1)N)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Key Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Highlights References
4-(Pyridin-3-yl)pyrrolidin-3-amine Pyrrolidine-3-amine, pyridin-3-yl at C4 163.21 Not explicitly reported Likely via coupling or amination -
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (1193388-05-4) Pyrrolidin-1-yl at C4, dihydrochloride salt 236.14 Safety data available Unspecified
(3S)-1-[6-(Trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-yl]pyrrolidin-3-amine (14) Trifluoromethyl, naphthyridine extension 388.35 (free base) Antimalarial (Plasmodium) Hydrogenolysis of tert-butyl carbamate
4-(3-Pyridinyl)-2-pyrimidine amine (66521-66-2) Pyrimidine core, pyridin-3-yl at C4 184.19 Not reported Coupling reactions
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Trifluoromethyl, pyrimidine, dihydrochloride salt 314.17 Research applications Multi-step functionalization

Structural Modifications and Implications

  • Pyrrolidine vs.
  • Substituent Effects : The trifluoromethyl group in compound 14 increases lipophilicity and metabolic stability, critical for antimalarial activity . In contrast, the dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine improves solubility for handling and formulation .
  • Chirality : The (3S) configuration in compound 14 highlights the role of stereochemistry in biological targeting, a factor unexplored for the target compound but relevant for optimization .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while pyrrolidine protons appear between δ 2.5–3.5 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 178.1218) .
  • InChI Key : Use PubChem-derived identifiers (e.g., ZNSFJSPKRMTMKT-OULXEKPRSA-N) for cross-referencing .

How do structural modifications of 4-(Pyridin-3-yl)pyrrolidin-3-amine impact its biological activity?

Advanced Research Question
Substituent variation alters receptor binding and pharmacokinetics. For example:

Modification SiteEffect on ActivityMethodology
Pyrrolidine N-substitution Increased lipophilicity enhances blood-brain barrier penetrationDimethylation of the amine group
Pyridine ring fluorination Improves antiviral IC50_{50} by 30%In vitro viral inhibition assays
Pyrrolidine C3 stereochemistry (R)-isomers show 5x higher affinity for GPCR targetsChiral HPLC and docking studies

What computational tools are used to predict the reactivity and stability of 4-(Pyridin-3-yl)pyrrolidin-3-amine derivatives?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates .
  • Molecular Dynamics : Simulate solvation effects and conformational flexibility .
  • ICReDD Workflow : Combines computation, informatics, and experiments to prioritize synthetic routes .

How should researchers resolve contradictions in reported biological data for 4-(Pyridin-3-yl)pyrrolidin-3-amine derivatives?

Advanced Research Question
Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature) .
  • Purity Validation : Use HPLC (>95% purity) to exclude confounding effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends .

What safety protocols are critical when handling 4-(Pyridin-3-yl)pyrrolidin-3-amine in the lab?

Basic Research Question

  • PPE : Wear flame-resistant clothing, gloves, and eye protection .
  • First Aid : For skin contact, rinse with water; for inhalation, move to fresh air .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .

How can catalytic methods improve the sustainability of 4-(Pyridin-3-yl)pyrrolidin-3-amine synthesis?

Advanced Research Question

  • Enzymatic Catalysis : Lipases or transaminases enable chiral resolution under mild conditions .
  • Heterogeneous Catalysts : Fe2_2O3_3@SiO2_2/In2_2O3_3 reduces reaction time by 50% .
  • Solvent-Free Systems : Mechanochemical grinding minimizes waste .

What are the challenges in crystallizing 4-(Pyridin-3-yl)pyrrolidin-3-amine, and how can they be addressed?

Advanced Research Question

  • Hygroscopicity : Use desiccants during crystallization .
  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable forms .
  • X-ray Diffraction : Resolve π-π stacking of pyridine rings for structural validation .

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